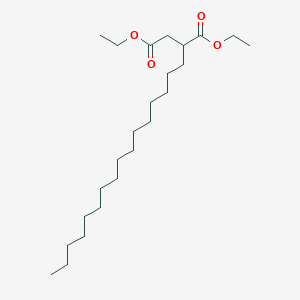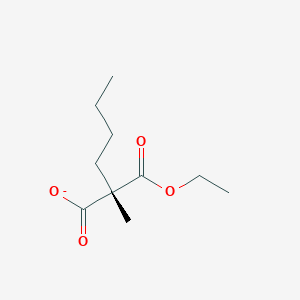
(2S)-2-(Ethoxycarbonyl)-2-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Ethoxycarbonyl)-2-methylhexanoate is a chiral compound with significant applications in various fields of chemistry and industry. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2S)-2-(Ethoxycarbonyl)-2-methylhexanoate typically involves the esterification of (2S)-2-methylhexanoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of the compound with high optical purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(Ethoxycarbonyl)-2-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: (2S)-2-methylhexanoic acid
Reduction: (2S)-2-methylhexanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(2S)-2-(Ethoxycarbonyl)-2-methylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-(Ethoxycarbonyl)-2-methylhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic acid
- Methyl (2S)-3-(4-aminophenyl)-2-[(ethoxycarbonyl)amino]propanoate
Uniqueness
(2S)-2-(Ethoxycarbonyl)-2-methylhexanoate is unique due to its specific chiral configuration and the presence of the ethoxycarbonyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of enantiomerically pure products.
Propriétés
Numéro CAS |
88293-59-8 |
|---|---|
Formule moléculaire |
C10H17O4- |
Poids moléculaire |
201.24 g/mol |
Nom IUPAC |
(2S)-2-ethoxycarbonyl-2-methylhexanoate |
InChI |
InChI=1S/C10H18O4/c1-4-6-7-10(3,8(11)12)9(13)14-5-2/h4-7H2,1-3H3,(H,11,12)/p-1/t10-/m0/s1 |
Clé InChI |
JXUHFNVEYOWULB-JTQLQIEISA-M |
SMILES isomérique |
CCCC[C@@](C)(C(=O)[O-])C(=O)OCC |
SMILES canonique |
CCCCC(C)(C(=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


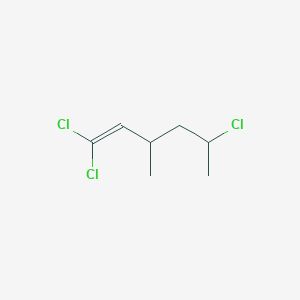

![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
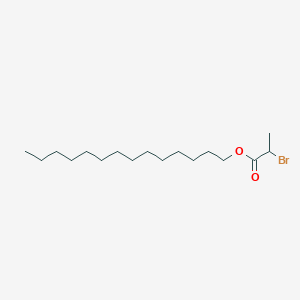
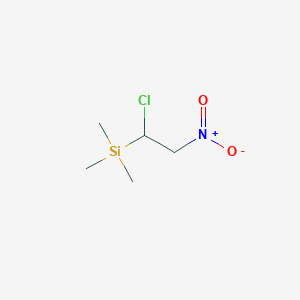
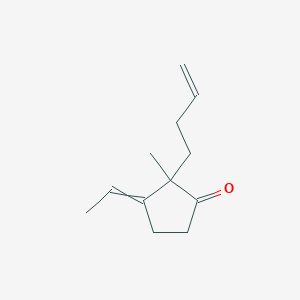
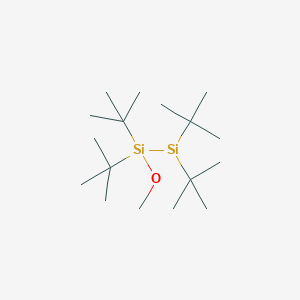
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)
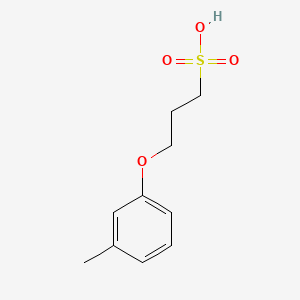
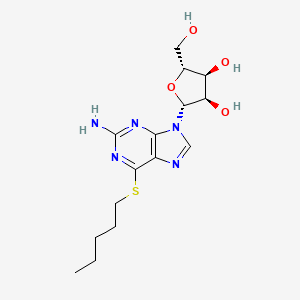
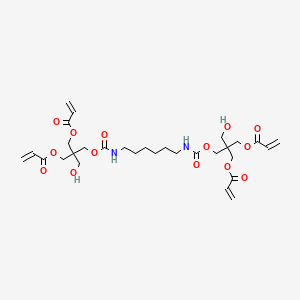
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
